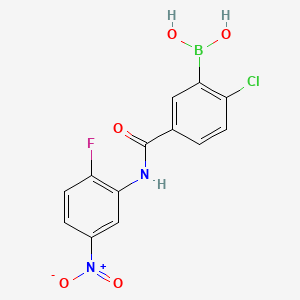
2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE: is an organosilane compound with the molecular formula C13H23NO3SSi . It is a liquid substance used primarily in research and industrial applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in various fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE typically involves the reaction of 3-chloropropyltrimethoxysilane with 2-(2-pyridylethyl)thiol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions:
Hydrolysis: 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE undergoes hydrolysis in the presence of water, leading to the formation of silanol groups and methanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, which are essential in the formation of silane-based coatings and adhesives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized silanes.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air.
Condensation: Catalysts such as acids or bases to promote the condensation reaction.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Hydrolysis: Silanol groups and methanol.
Condensation: Siloxane bonds.
Substitution: Functionalized silanes with different organic groups.
科学的研究の応用
Chemistry: 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE is used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces. It is also used in the synthesis of functionalized silanes for various applications .
Biology: In biological research, the compound is used to modify surfaces of glass and other materials to create bioactive surfaces for cell culture and other applications .
Medicine: The compound is explored for its potential in drug delivery systems, where it can be used to functionalize nanoparticles for targeted drug delivery .
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It is also used in the modification of surfaces to improve their hydrophobicity or hydrophilicity .
作用機序
The primary mechanism of action of 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE involves the formation of strong covalent bonds with both organic and inorganic materials. The silane groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the strong adhesion properties of the compound. The pyridyl group can also participate in coordination chemistry, forming complexes with metal ions .
類似化合物との比較
- 3-(Triethoxysilylpropyl)amine
- 3-(Trimethoxysilylpropyl)chloride
- 3-(Methacryloxypropyl)trimethoxysilane
Comparison: 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE is unique due to the presence of the pyridyl group, which provides additional functionality compared to other silanes. This allows for coordination with metal ions and enhances its utility in applications requiring specific interactions with metal surfaces .
特性
IUPAC Name |
trimethoxy-[2-(2-pyridin-2-ylethylsulfanyl)propyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-8-13-7-5-6-9-14-13/h5-7,9,12H,8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUUIHSLFPRUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](OC)(OC)OC)SCCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725280 |
Source


|
| Record name | 2-(2-{[1-(Trimethoxysilyl)propan-2-yl]sulfanyl}ethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29098-72-4 |
Source


|
| Record name | 2-(2-{[1-(Trimethoxysilyl)propan-2-yl]sulfanyl}ethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B8047664.png)
![(1Z)-1-[(2,4-dinitrophenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8047670.png)





![Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate](/img/structure/B8047701.png)
![N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B8047709.png)

![(5R)-5,7-Diphenyl-6-[(sodiooxy)nitroso]-hexahydropyrazolo[1,2-a]pyrazolidin-1-one](/img/structure/B8047724.png)



